molecular formula C6H10FNO2 B8185456 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide

1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide

Cat. No.: B8185456
M. Wt: 147.15 g/mol
InChI Key: UUYBYYRCTDLDRV-UHFFFAOYSA-N
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Description

1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H10FNO2. It is characterized by the presence of a fluoro group attached to a cyclopropane ring, which is further connected to a carboxylic acid moiety and a methoxy-methyl amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is unique due to its combination of a fluoro group, cyclopropane ring, carboxylic acid moiety, and methoxy-methyl amide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8(10-2)5(9)6(7)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBYYRCTDLDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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